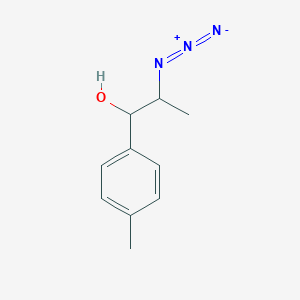

2-Azido-1-(4-methylphenyl)propan-1-ol

Description

Significance of Vicinal Azido (B1232118) Alcohols in Synthetic Organic Chemistry

Vicinal azido alcohols are highly valued synthetic intermediates due to their ability to be converted into a variety of other important functional groups. The presence of both an azide (B81097) and a hydroxyl group on adjacent carbons allows for a range of chemical transformations. For instance, the reduction of the azide group provides a straightforward route to vicinal amino alcohols, which are crucial components in many biologically active compounds and chiral ligands for asymmetric synthesis.

Furthermore, the azide group can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. The hydroxyl group, on the other hand, can be oxidized, protected, or converted into a leaving group to facilitate further molecular elaborations. This dual functionality makes vicinal azido alcohols powerful synthons for creating molecular diversity.

Overview of the Chemical Class: β-Azido Alcohols and their Importance as Precursors

β-Azido alcohols, including 2-Azido-1-(4-methylphenyl)propan-1-ol, are key precursors for the synthesis of a multitude of nitrogen-containing compounds. Their synthetic utility stems from the ease with which the azide and alcohol functionalities can be manipulated.

One of the most significant applications of β-azido alcohols is their conversion to β-amino alcohols. scielo.br This transformation is typically achieved through the reduction of the azide group, for which various methods are available, including catalytic hydrogenation or the use of reagents like triphenylphosphine (B44618) (in the Staudinger reaction). β-Amino alcohols are prevalent structural motifs in natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Moreover, β-azido alcohols can be readily converted into aziridines, three-membered heterocyclic compounds of great synthetic importance. This is often accomplished by activating the hydroxyl group (e.g., by converting it to a sulfonate ester) followed by intramolecular nucleophilic attack by the azide group. Chiral aziridines, in particular, are valuable building blocks for the asymmetric synthesis of complex molecules.

The general synthetic routes to β-azido alcohols include the regioselective ring-opening of epoxides with an azide source, such as sodium azide, and the direct hydroxyazidation of alkenes. nih.gov In the case of this compound, a logical synthetic precursor would be 1-(4-methylphenyl)propene oxide. The reaction of this epoxide with sodium azide would be expected to yield a mixture of two regioisomers, with the desired this compound being one of the products. The regioselectivity of this reaction can often be influenced by the reaction conditions and the choice of catalyst.

Table 1: Key Transformations of β-Azido Alcohols

| Precursor | Transformation | Product Class | Significance |

| β-Azido Alcohol | Reduction of Azide | β-Amino Alcohol | Found in numerous natural products and pharmaceuticals. scielo.br |

| β-Azido Alcohol | Intramolecular Cyclization | Aziridine (B145994) | Versatile synthetic intermediate for nitrogen-containing compounds. |

| β-Azido Alcohol | Cycloaddition (e.g., CuAAC) | Triazole | Important heterocyclic core in medicinal chemistry and materials science. |

While specific experimental data for this compound is not extensively reported in the literature, its chemical properties and reactivity can be inferred from the well-established chemistry of analogous β-azido alcohols. Spectroscopic data for similar compounds, such as 2-azido-1-phenylethanol, show characteristic signals for the azide group (around 2100 cm⁻¹ in IR spectroscopy) and the protons on the carbon atoms bearing the azide and hydroxyl groups in ¹H NMR spectroscopy.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)10(14)8(2)12-13-11/h3-6,8,10,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKQTSPBAOAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chirality in 2 Azido 1 4 Methylphenyl Propan 1 Ol Synthesis

Enantioselective Synthesis of β-Azido Alcohols

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Enantioselective methods are designed to produce one enantiomer in excess over the other. For β-azido alcohols like 2-Azido-1-(4-methylphenyl)propan-1-ol, several powerful strategies have been developed.

Asymmetric Ring-Opening Reactions

A common and effective route to enantiomerically enriched β-azido alcohols is the asymmetric ring-opening of prochiral or racemic epoxides (oxiranes) with an azide (B81097) source. nih.govchemrevlett.com This method involves the nucleophilic attack of an azide ion on an epoxide, catalyzed by a chiral catalyst, which directs the attack to one of the two enantiotopic carbon atoms, resulting in an enantiomerically enriched product.

For instance, the asymmetric ring-opening of symmetrical oxiranes using trimethylsilyl (B98337) azide can be catalyzed by chiral metal tartrates, such as zinc (2R,3R)-tartrate or cupric (2R,3R)-tartrate, to produce trans-O-trimethylsilyl 2-azido alcohols with enantiomeric excesses (ee) ranging from 17–52%. oup.comresearchgate.net These can then be converted into the desired optically active β-amino alcohols. oup.com A more advanced chemo-enzymatic cascade involves the initial asymmetric epoxidation of a styrene (B11656) derivative using a styrene monooxygenase (StyA), followed by the regioselective ring-opening of the resulting chiral epoxide with sodium azide. nih.gov This cascade has been shown to produce highly enantioenriched aromatic α-azido alcohols with conversions exceeding 99%. nih.gov

Table 1: Examples of Asymmetric Ring-Opening for β-Azido Alcohol Synthesis

| Epoxide Substrate | Azide Source | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Symmetrical Oxiranes | Trimethylsilyl azide | Zinc (2R,3R)-tartrate | trans-O-trimethylsilyl 2-azido alcohols | 17–52% | oup.com |

| Styrene Derivatives | Sodium azide | Styrene Monooxygenase (StyA) | Aromatic α-azido alcohols | >99% | nih.gov |

Asymmetric Reduction of Prochiral Azidoketones

Another fundamental approach is the enantioselective reduction of a prochiral α-azido ketone precursor, such as 2-azido-1-(4-methylphenyl)propan-1-one. This transformation converts the ketone's carbonyl group into a hydroxyl group, thereby creating a new stereocenter. chemrevlett.com The use of chiral reducing agents or catalysts ensures that one of the two possible enantiomers of the resulting β-azido alcohol is formed preferentially. wikipedia.org

A wide array of methods exists for the asymmetric reduction of prochiral ketones, including biocatalysis with plant tissues or specific enzymes (ketoreductases) and organocatalysis. rsc.orgnih.govnih.gov For example, various plant tissues like apple, carrot, or potato have been shown to reduce acetophenone (B1666503) derivatives with high enantioselectivity, achieving up to 98% ee. nih.gov More sophisticated systems utilize NADPH-dependent ketoreductases, which can be immobilized to create self-sufficient heterogeneous biocatalysts capable of reducing various ketones to their corresponding chiral alcohols with yields of 100% and >99% ee. nih.gov Organocatalytic methods often employ chiral catalysts such as oxazaborolidines in conjunction with a stoichiometric reducing agent like borane (B79455) to achieve high enantioselectivity. wikipedia.orgrsc.org

Dynamic Kinetic Resolution of Racemic Mixtures (e.g., Lipase-Catalyzed Esterification)

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. organic-chemistry.orgru.nl This process combines the enantioselective reaction of a lipase (B570770) with an in-situ racemization of the slower-reacting enantiomer of the starting material. nih.gov

In the context of β-azido alcohols, DKR typically involves a lipase-catalyzed enantioselective esterification (acylation) of the racemic alcohol. organic-chemistry.orgnih.gov One enantiomer reacts much faster with an acyl donor (like vinyl acetate) than the other. Simultaneously, a racemization catalyst, often a ruthenium complex, continuously interconverts the slower-reacting alcohol enantiomer into the faster-reacting one. organic-chemistry.orgnih.gov This chemoenzymatic approach allows for the transformation of a variety of racemic β-azido alcohols into the corresponding enantiomerically pure acetates with high conversions (up to 98%) and excellent enantioselectivity (up to 99% ee). organic-chemistry.orgnih.gov The lipase from Candida antarctica (Novozyme 435) is frequently used for this purpose. organic-chemistry.org

Table 2: Dynamic Kinetic Resolution of Representative β-Azido Alcohols

| Substrate | Enzyme | Racemization Catalyst | Acyl Donor | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 2-Azido-1-phenylethanol | Candida antarctica lipase B | Ruthenium complex | Isopropenyl acetate (B1210297) | 98% | 99% | organic-chemistry.org |

| 2-Azido-1-(4-chlorophenyl)ethanol | Candida antarctica lipase B | Ruthenium complex | Isopropenyl acetate | 98% | 99% | organic-chemistry.org |

| 2-Azido-1-(4-methoxyphenyl)ethanol | Candida antarctica lipase B | Ruthenium complex | Isopropenyl acetate | 97% | 99% | nih.gov |

Diastereoselective Control in Synthetic Routes (e.g., Azidooxygenation of Alkenes)

When a molecule contains two or more stereocenters, as in this compound, controlling the relative configuration between them (diastereoselectivity) is crucial. Azidooxygenation of alkenes is a powerful method for the simultaneous introduction of an azide and a hydroxyl (or alkoxy) group across a double bond, creating two new adjacent stereocenters. acs.orgnih.gov

The stereochemical outcome of this reaction can be controlled to favor specific diastereomers. For example, the radical azidooxygenation of alkenes using an azidoiodine(III) reagent and a mild reducing agent like TEMPONa has been reported. acs.orgnih.govorganic-chemistry.org For cyclic alkenes such as cyclohexene, this reaction proceeds with excellent trans-diastereoselectivity. acs.orgacs.org In the case of acyclic internal alkenes like β-methylstyrene, which is structurally related to the precursor for this compound, the reaction can provide good yields and moderate to high diastereoselectivity. acs.orgacs.org The diastereoselectivity in these radical additions is often governed by steric and electronic factors, with reaction conditions being optimized to enhance the formation of the desired diastereomer. nih.govacs.org

Methodologies for Chiral Purity Determination (e.g., Chiral HPLC, Mosher Amide Derivatives)

Once a chiral synthesis is performed, it is essential to accurately determine the enantiomeric purity (ee) of the product.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, causing them to elute at different times. This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess.

Mosher Amide Derivatives provide a powerful method for determining enantiomeric purity and assigning absolute configuration using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.neted.gov The chiral alcohol is derivatized by reacting it with an enantiomerically pure chiral reagent, typically (R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). ed.gov This reaction converts the pair of enantiomers into a pair of diastereomers (Mosher's esters or amides). Since diastereomers have different physical properties, their signals in the ¹H or ¹⁹F NMR spectrum are distinct and can be integrated to determine the ratio of the enantiomers in the original sample. udel.edubath.ac.uk

Absolute Stereochemistry Assignment through X-ray Analysis and Spectroscopic Methods

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical final step.

Single-Crystal X-ray Diffraction is considered the definitive method for assigning the absolute configuration of a crystalline compound. researchgate.netnih.gov When a suitable single crystal of an enantiomerically pure compound is available, X-ray analysis can determine the precise spatial arrangement of its atoms. The use of anomalous dispersion effects allows for the unambiguous determination of the absolute stereochemistry. researchgate.netsoton.ac.uk In cases where the target compound itself does not crystallize well, it can be co-crystallized with a host molecule to facilitate analysis. nih.gov

Spectroscopic Methods , particularly NMR, can also be used to assign absolute configuration, often by creating diastereomeric derivatives. The Mosher's method, described above, is a prime example. nih.gov By comparing the NMR chemical shifts of the diastereomeric Mosher derivatives and applying the Mosher model, which predicts which protons will be shielded or deshielded by the phenyl ring of the Mosher's acid moiety, the absolute configuration of the original alcohol or amine can be deduced. ed.govnih.gov Other methods, such as the competing enantioselective conversion (CEC) method, have also been developed, where the reaction rate of an enantioenriched alcohol with the (R)- and (S)-enantiomers of a chiral catalyst is compared to determine its absolute configuration. nih.govescholarship.orgresearchgate.net

Reactivity and Synthetic Transformations of 2 Azido 1 4 Methylphenyl Propan 1 Ol and Analogous Structures

Reduction of the Azido (B1232118) Group to Amines

The conversion of the azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reduction is valued for its efficiency and the stability of the azide (B81097) precursor, which often allows it to be carried through multi-step syntheses before its conversion to the more reactive amine. organic-chemistry.org For 2-Azido-1-(4-methylphenyl)propan-1-ol, this transformation yields the corresponding 2-amino-1-(4-methylphenyl)propan-1-ol, a valuable building block.

The Staudinger reaction provides a mild method for the reduction of azides to primary amines. organic-chemistry.org The reaction proceeds in two distinct steps: first, the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), followed by hydrolysis of the resulting iminophosphorane intermediate. wikipedia.org

Reaction Scheme: Staudinger Reduction of this compound

| Reactant | Reagents | Intermediate | Product | Byproduct |

| This compound | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | Iminophosphorane | 2-Amino-1-(4-methylphenyl)propan-1-ol | Triphenylphosphine oxide (Ph₃P=O) |

Metal hydrides, particularly Lithium Aluminum Hydride (LiAlH₄), are powerful reducing agents capable of converting a wide range of functional groups, including organic azides, into their corresponding amines. researchgate.netacs.org LiAlH₄ is significantly more reactive than reagents like sodium borohydride (B1222165) and serves as a potent source of the hydride ion (H⁻). masterorganicchemistry.comlibretexts.org

Reaction Scheme: LiAlH₄ Reduction of this compound

| Reactant | Reagents | Product |

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) in an ether solvent (e.g., THF) 2. Aqueous workup (e.g., H₂O) | 2-Amino-1-(4-methylphenyl)propan-1-ol |

Cycloaddition Reactions

The azide functional group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions are powerful tools for the construction of five-membered heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a term coined by K.B. Sharpless. wikipedia.orgorganic-chemistry.org This reaction unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole with exceptional regioselectivity and high yields. nih.gov Unlike the thermal Huisgen cycloaddition, which requires high temperatures and often produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction can proceed at room temperature and is tolerant of a wide range of functional groups and solvents, including water. wikipedia.orgorganic-chemistry.org

The catalytic cycle is initiated by the reaction of a Cu(I) salt with a terminal alkyne to form a copper(I) acetylide intermediate. The azide, in this case, this compound, then coordinates to the copper center, and a cyclization step ensues, followed by protonolysis to release the triazole product and regenerate the Cu(I) catalyst. wikipedia.org The active Cu(I) species is often generated in situ from a Cu(II) salt, like copper(II) sulfate (B86663), in the presence of a reducing agent such as sodium ascorbate. jenabioscience.comacs.org

Reaction Scheme: CuAAC Reaction with this compound

| Azide Component | Alkyne Component (Example) | Catalyst System | Product |

| This compound | Phenylacetylene | Copper(II) sulfate (CuSO₄), Sodium Ascorbate | 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)-1-(4-methylphenyl)propan-1-ol |

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The combination of the Ugi multicomponent reaction with the Huisgen cycloaddition (often the CuAAC variant) is a powerful strategy for rapidly generating molecular complexity. nih.gov

In a typical Ugi-Huisgen sequence, an Ugi four-component reaction (U-4CR) is first performed using an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net One of these components is functionalized with either an azide or an alkyne group. The resulting Ugi product contains both functionalities, poised for a subsequent intramolecular Huisgen cycloaddition to form a macrocyclic or fused heterocyclic system. researchgate.net For example, this compound could be envisioned as a precursor to one of the Ugi components. If the hydroxyl group were oxidized to a carboxylic acid, the resulting azido-acid could participate in a U-4CR with an amine, an aldehyde, and a propargyl-functionalized isocyanide. The linear product would then undergo an intramolecular CuAAC to yield a complex cyclic peptoid. researchgate.net

Hypothetical Ugi-Huisgen Tandem Reaction

| Reaction Sequence | Components / Intermediate | Transformation |

| Step 1: Ugi 4-CR | Azido-acid: (derived from the subject compound) Amine: e.g., Benzylamine Aldehyde: e.g., Formaldehyde Isocyanide: e.g., Propargyl isocyanide | Forms a linear peptide-like intermediate containing both azide and terminal alkyne groups. |

| Step 2: Intramolecular CuAAC | Linear Ugi Product | The intermediate undergoes copper(I)-catalyzed intramolecular cyclization. |

| Final Product | A complex macrocyclic or fused heterocyclic structure. |

Intramolecular Cyclization Pathways

While intermolecular reactions of the azido group are common, intramolecular cyclizations can also occur if a suitable reaction partner is present within the same molecule. Such reactions are powerful methods for constructing cyclic and polycyclic systems. For a molecule like this compound, intramolecular cyclization would require prior modification to introduce a reactive group.

One potential strategy involves the introduction of an alkyne into the molecule. For instance, if the tolyl group were further functionalized with a propargyloxy substituent, the resulting azido-alkyne could undergo an intramolecular Huisgen cycloaddition to form a fused tricyclic system. nih.gov

Another pathway could be initiated by a gold-catalyzed reaction. It has been shown that 1-(2'-azidoaryl) propynols can undergo gold-catalyzed intramolecular cyclization where the azide attacks the gold-activated alkyne, leading to the formation of polysubstituted quinolones after rearrangement. nih.gov While the subject compound lacks the aryl azide and alkyne, this demonstrates a plausible cyclization strategy for analogous structures. In a different scenario, an intramolecular nucleophilic attack could be triggered if the hydroxyl group is converted into a good leaving group, potentially leading to the formation of an aziridine (B145994) ring, although this is often more challenging than intermolecular substitution.

Formation of Aziridines (e.g., Blum-Ittah Aziridine Synthesis)

A significant transformation of 2-azido alcohols is their conversion to aziridines, a class of three-membered nitrogen-containing heterocycles. The Blum-Ittah aziridine synthesis provides a reliable method for this conversion. nih.govwikipedia.org This reaction involves the treatment of a 2-azido alcohol with a tertiary phosphine, such as triphenylphosphine (PPh₃).

The reaction mechanism proceeds through a process similar to the Staudinger reaction. The tertiary phosphine reacts with the azide to form a phosphazide (B1677712) intermediate, which then loses a molecule of nitrogen gas (N₂) to generate an iminophosphorane. wikipedia.org The adjacent hydroxyl group then intramolecularly attacks the iminophosphorane, leading to the formation of a five-membered oxazaphospholidine intermediate. This intermediate subsequently collapses, eliminating a phosphine oxide (e.g., triphenylphosphine oxide), to yield the final aziridine product. wikipedia.org This cyclization is a stereospecific process. researchgate.net

General Reaction Scheme for Blum-Ittah Aziridine Synthesis

| Reactant | Reagent | Product | Byproduct |

| This compound | Triphenylphosphine (PPh₃) | 2-Methyl-3-(4-methylphenyl)aziridine | Triphenylphosphine oxide (Ph₃PO) |

Detailed research on similar substrates demonstrates the efficiency of this method. For instance, various 2-azido alcohols have been successfully converted to their corresponding aziridines in good yields. The reaction conditions typically involve stirring the 2-azido alcohol with a slight excess of the phosphine in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at room temperature.

Synthesis of Oxygen-Containing Heterocycles (e.g., Oxazolidinones, Dihydrooxazoles)

The bifunctional nature of 2-azido alcohols also enables their use as precursors for various oxygen-containing heterocycles, such as oxazolidinones and dihydrooxazoles.

Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen. One common synthetic route to oxazolidinones from β-azido alcohols involves a Curtius-type rearrangement. nih.gov The hydroxyl group is first converted to a suitable leaving group, and the azide is then rearranged to an isocyanate. The neighboring hydroxyl group can then intramolecularly attack the isocyanate to form the cyclic carbamate, which is the oxazolidinone ring. Alternatively, direct carbonylation reactions or reactions with phosgene (B1210022) or its equivalents can also be employed. nih.gov

While specific examples for this compound are not detailed in the available literature, the synthesis of structurally similar 4,5-disubstituted oxazolidin-2-ones has been achieved through various methods, including the combination of an asymmetric aldol (B89426) reaction with a modified Curtius protocol. nih.gov

Representative Synthesis of a 4,5-Disubstituted Oxazolidin-2-one

| Starting Material | Key Transformation | Product |

| β-Hydroxy carbonyl compound | Asymmetric Aldol / Curtius Rearrangement | 4,5-Disubstituted oxazolidin-2-one |

Dihydrooxazoles , also known as oxazolines, are another class of five-membered heterocycles that can be synthesized from 2-azido alcohols. The synthesis often involves the conversion of the azide to an amine, followed by cyclization with a suitable carbonyl-containing reagent. Alternatively, intramolecular reactions of vinyl azides, which can be derived from β-azido alcohols, can lead to the formation of dihydrooxazoles. researchgate.net A tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphoranes, generated from vinyl azides, with acyl chlorides has been reported to unexpectedly yield oxazoles, which are related to dihydrooxazoles. organic-chemistry.org

Derivatization of the Hydroxyl Group (e.g., Esterification)

The hydroxyl group in this compound can be readily derivatized through various reactions, with esterification being a common example. Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a catalyst or a base. medcraveonline.com

This derivatization is often performed to introduce a new functional group, modify the compound's physical or chemical properties, or to protect the hydroxyl group during subsequent synthetic steps. For instance, reaction with acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

While specific studies detailing the esterification of this compound are scarce, the principles of alcohol esterification are well-established and broadly applicable. Lipase-catalyzed enantioselective esterification has been successfully applied to other β-azido alcohols, demonstrating the feasibility of such transformations. organic-chemistry.org

General Conditions for Esterification of Analogous Secondary Alcohols

| Alcohol Substrate | Acylating Agent | Catalyst/Base | Solvent | Product |

| Secondary Alcohol | Acyl Chloride | Triethylamine | Dichloromethane | Ester |

| Secondary Alcohol | Acid Anhydride | Pyridine | Dichloromethane | Ester |

Mechanistic Investigations of Reactions Involving 2 Azido 1 4 Methylphenyl Propan 1 Ol Precursors and Analogues

Elucidation of Regioselectivity and Stereoselectivity Pathways

The synthesis of 2-azido-1-arylpropan-1-ols, including 2-Azido-1-(4-methylphenyl)propan-1-ol, often proceeds through the nucleophilic ring-opening of a corresponding epoxide precursor, such as 2-methyl-2-(4-methylphenyl)oxirane. The regioselectivity and stereoselectivity of this azidolysis reaction are highly dependent on the reaction conditions.

The ring-opening of epoxides with azide (B81097) is generally understood to proceed via an S(_N)2 mechanism. nih.gov This mechanism involves a backside attack by the nucleophile on one of the epoxide's carbon atoms, leading to an inversion of the stereochemistry at that center. In the case of unsymmetrical epoxides, the site of nucleophilic attack is influenced by both steric and electronic factors.

Under neutral or basic conditions, the azide ion typically attacks the less sterically hindered carbon atom. However, for aryl-substituted epoxides like styrene (B11656) oxide and its derivatives, the electronic effects of the aromatic ring play a significant role. The benzylic carbon can better stabilize a partial positive charge in the transition state, making it more electrophilic. Consequently, the nucleophilic attack preferentially occurs at the benzylic (α) carbon. nih.gov

Acidic conditions can further enhance the preference for attack at the more substituted carbon. Protonation of the epoxide oxygen makes the ring more susceptible to opening and promotes the development of a partial positive charge on the carbons. For aryl-substituted epoxides, this positive charge is significantly stabilized at the benzylic position through resonance, thus directing the nucleophilic attack to this site. nih.gov

A chemo-enzymatic cascade has been developed for the asymmetric azidohydroxylation of styrene derivatives. This process utilizes a styrene monooxygenase for enantioselective epoxidation, followed by a regioselective azidolysis. This method yields highly enantioenriched aromatic α-azido alcohols. nih.gov The regioselectivity of the azide attack is a critical aspect, with previous studies on aryl-substituted epoxides indicating that the nucleophilic attack occurs at the α-carbon with complete inversion of configuration. While charge delocalization was initially thought to be the primary factor, recent findings suggest that electrostatic interactions between the phenyl ring and the incoming nucleophile are dominant. nih.gov

| Substrate | Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|---|

| Styrene Oxide | Basic/Neutral | 2-azido-1-phenylethanol (α-attack) | SN2 | nih.gov |

| Styrene Oxide | Acidic | 2-azido-1-phenylethanol (α-attack) | SN2-like with significant carbocation character | nih.gov |

| Aliphatic Epoxides | Basic/Neutral | Product of attack at the least substituted carbon | SN2 | nih.gov |

Radical Intermediates in Azidation Reactions (e.g., Azidyl Radicals, Carbon-Centered Radicals)

While the ring-opening of epoxides is a common route to azido (B1232118) alcohols, another important pathway involves the direct azidation of alkenes. These reactions often proceed through radical intermediates, offering alternative regiochemical outcomes compared to the ionic pathways.

The generation of an azidyl radical (•N(_3)) is a key step in many of these transformations. This can be achieved through various methods, including the photolysis or metal-catalyzed decomposition of azide sources. Once formed, the azidyl radical can add to the double bond of an alkene, such as 4-methylstyrene, to generate a carbon-centered radical intermediate. The regioselectivity of this addition is governed by the stability of the resulting radical, with the addition occurring at the less substituted carbon to form the more stable benzylic radical.

This carbon-centered radical can then be trapped by another azide radical or undergo other reactions to form the final product. For instance, in the presence of a suitable oxygen source, an oxo-azidation reaction can occur. Mechanistic studies on the electrochemical oxo-azidation of styrenes suggest a pathway involving the anodic oxidation of the styrene to a radical cation, followed by nucleophilic attack of the azide.

Photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. In the photocatalytic hydroaminoalkylation of styrenes, an azidyl radical, generated via reductive quenching of an organic photocatalyst by an azide ion, can abstract a hydrogen atom from an alkylamine to produce an α-amino radical. This radical then adds to the styrene.

| Reaction | Key Radical Intermediates | Initiation Method | Reference |

|---|---|---|---|

| Azidation of Styrenes | Azidyl Radical (•N3), Benzylic Carbon-Centered Radical | Photocatalysis, Metal Catalysis | mdpi.com |

| Electrochemical Oxo-azidation of Styrenes | Styrene Radical Cation, Carbon-Centered Radical | Anodic Oxidation | mdpi.com |

| Photocatalytic Hydroaminoalkylation of Styrenes | Azidyl Radical (•N3), α-Amino Radical | Photocatalysis |

Transition States and Reaction Pathways in Ring-Opening Processes

The regioselectivity and stereospecificity of the epoxide ring-opening are ultimately determined by the structure and energy of the transition state. Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states of these reactions for analogues of this compound precursors.

For the S(_N)2 ring-opening of styrene oxide by an azide nucleophile, the transition state involves a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing oxygen atom. The geometry of this transition state is trigonal bipyramidal. In the case of attack at the benzylic carbon, the transition state is stabilized by the delocalization of the developing positive charge into the aromatic ring.

DFT studies on the insertion of CO(_2) into styrene oxide, catalyzed by an ionic liquid, have shown that the rate-determining step is the ring-opening of the epoxide resulting from the nucleophilic attack of the bromide anion on a carbon atom of the epoxide. This highlights the energetic barrier associated with the breaking of the C-O bond in the epoxide ring.

In acid-catalyzed ring-opening, the transition state has more S(_N)1 character. The protonated epoxide has a C-O bond that is significantly weakened, and there is a greater degree of positive charge development on the carbon atom. For styrene oxide analogues, this leads to a transition state that resembles a benzylic carbocation, which is highly stabilized by the aryl group.

Role of Catalysts and Reagents in Reaction Mechanisms (e.g., Lewis Acids, Oxidants, Photocatalysts)

Catalysts and reagents play a pivotal role in directing the course of reactions leading to 2-azido-1-arylpropan-1-ols and their analogues. They can influence the reaction rate, regioselectivity, and stereoselectivity by activating the substrate, the nucleophile, or both.

Lewis Acids: In the context of epoxide ring-opening, Lewis acids are frequently employed to activate the epoxide. They coordinate to the oxygen atom of the epoxide, making the ring more polarized and thus more susceptible to nucleophilic attack. This enhanced electrophilicity of the carbon atoms can lead to a change in regioselectivity, often favoring attack at the more substituted carbon, especially in cases where a stable carbocation-like intermediate can be formed. For example, the use of a chiral (salen)CrN(_3) complex has been shown to be an effective catalyst for the asymmetric ring-opening of meso-epoxides with TMSN(_3). Mechanistic studies suggest a cooperative activation of both the epoxide and the azide by two different metal centers.

Oxidants: In radical-based azidation reactions of alkenes, oxidants are often used to generate the initial azidyl radical from an azide source. For instance, in an iron-catalyzed acyl-azidation of alkenes, tert-butyl hydroperoxide (TBHP) acts as an initiator.

Photocatalysts: As mentioned earlier, photocatalysts are instrumental in initiating radical reactions under mild conditions. They can absorb light and engage in single-electron transfer (SET) processes to generate radical intermediates. For example, a Cu(I) complex has been used in the photocatalytic azidoarylation of alkenes. Mechanistic studies suggest that a rac-BINAP-CuI-azide species is the photoactive catalyst.

Biotransformation Mechanisms (e.g., SN2' type reactions)

Biotransformations offer an environmentally benign and highly selective alternative for the synthesis of chiral molecules, including azido alcohols. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

While specific biotransformation mechanisms for this compound are not extensively documented, the principles can be inferred from studies on related compounds. The enzymatic resolution of racemic 2-azido-1-arylethanols has been achieved using carbonyl reductases and alcohol dehydrogenases. This process involves the selective reduction of the corresponding α-azidoacetophenone precursor to one enantiomer of the alcohol.

Enzymes are known to catalyze reactions that proceed through S(_N)2 mechanisms, although the term is used to describe the chemical transformation rather than the kinetics, which follow Michaelis-Menten behavior in enzymatic reactions. rsc.org The active site of an enzyme can provide a pre-organized environment that stabilizes the high-energy trigonal bipyramidal transition state of an S(_N)2 reaction, thereby lowering the activation energy. rsc.org Epoxide hydrolases, for instance, catalyze the ring-opening of epoxides and are known to operate via an S(_N)2 mechanism.

While less common, enzymes can also potentially catalyze S(_N)2' reactions, which involve a nucleophilic attack on a γ-carbon of an allylic system, leading to a double bond shift. For allylic azides, this type of reactivity could be relevant in biotransformation pathways. The enzyme would need to bind the substrate in a specific conformation to facilitate the attack at the distal end of the double bond and stabilize the corresponding transition state. The biotransformation of 1- and 2-phenylethanol (B73330) has been studied, indicating that enzymes can perform redox reactions on such structures.

Synthetic Utility and Applications in Complex Molecule Synthesis

The strategic placement of both a hydroxyl and an azide (B81097) group in 2-Azido-1-(4-methylphenyl)propan-1-ol makes it a versatile and valuable precursor in the synthesis of complex organic molecules. Its chirality, coupled with the distinct reactivity of its functional groups, allows for its use in a variety of synthetic transformations to build intricate molecular architectures.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Azido (B1232118) Alcohols

Recent advancements in the synthesis of azido alcohols have been geared towards overcoming the limitations of traditional methods by developing more direct, efficient, and environmentally benign approaches. A significant area of progress is the direct vicinal difunctionalization of alkenes, which allows for the simultaneous introduction of both a hydroxyl and an azide (B81097) group across a carbon-carbon double bond in a single step. chemrevlett.com

One notable sustainable approach involves the manganese-catalyzed aerobic oxidative hydroxyazidation of olefins. This method utilizes an inexpensive and abundant manganese catalyst, trimethylsilyl (B98337) azide (TMSN3) as the azide source, and air as the terminal oxidant. organic-chemistry.org The reaction proceeds under mild, room temperature conditions and is tolerant of a wide range of both aromatic and aliphatic alkenes. chemrevlett.comorganic-chemistry.org A proposed mechanism for this reaction involves the generation of an azido radical, which attacks the alkene to form a carbon radical intermediate. This intermediate then reacts with molecular oxygen and undergoes further transformation to yield the β-azido alcohol. chemrevlett.com

Another innovative strategy is the use of a readily prepared N3-iodine(III) reagent as a clean source of the azide radical for the azidooxygenation of alkenes. organic-chemistry.org This method demonstrates high yields and, for cyclic systems, excellent diastereoselectivity. organic-chemistry.org Furthermore, redox-neutral processes, such as the nickel-catalyzed imination of alcohols with azides, present a sustainable alternative to classical reactions like the Staudinger/aza-Wittig reaction by avoiding the generation of stoichiometric waste products. acs.org

These novel methodologies represent a significant step forward in the synthesis of azido alcohols, offering milder reaction conditions, simpler procedures, and a broader substrate scope compared to traditional routes. chemrevlett.com

Chemoenzymatic Approaches for Enhanced Enantioselectivity and Broader Substrate Scope

The demand for enantiomerically pure chiral alcohols in the pharmaceutical and fine chemical industries has driven the development of chemoenzymatic strategies for the synthesis of azido alcohols. rsc.orgresearchgate.net These methods combine the selectivity of enzymatic catalysis with the efficiency of chemical reactions to achieve high enantioselectivity and expand the range of accessible substrates.

A prominent example is the one-pot, dual-enzyme cascade for the synthesis of enantioenriched 2-azido-1-phenylethanols from styrene (B11656) derivatives. chemrevlett.com This system utilizes a flavin-dependent styrene monooxygenase (SMO) for the asymmetric epoxidation of the alkene, followed by a halohydrin dehalogenase (HHDH) for the regioselective ring-opening of the resulting epoxide with an azide anion. chemrevlett.com This bienzymatic approach has been shown to be effective for a variety of styrene derivatives, yielding enantiopure 2-azido-1-phenylethanols. chemrevlett.com

Lipases are another class of enzymes that have been successfully employed in the kinetic resolution of racemic β-azido alcohols. organic-chemistry.org The lipase-catalyzed enantioselective esterification of the alcohol, often in combination with a ruthenium-catalyzed racemization of the unreacted alcohol, enables a dynamic kinetic resolution (DKR) process. This DKR allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the corresponding acetate (B1210297), achieving high yields and enantiomeric purity. organic-chemistry.org

These chemoenzymatic approaches offer a powerful tool for accessing chiral azido alcohols with high optical purity, which are valuable intermediates in the synthesis of bioactive molecules. researchgate.net

Green Chemistry Principles in Azido Alcohol Synthesis

The integration of green chemistry principles into the synthesis of azido alcohols is a critical aspect of modern chemical research, aiming to reduce the environmental impact of chemical processes. acs.orgmun.caresearchgate.net Key principles include waste minimization, the use of safer solvents and reagents, and the development of atom-economical reactions. acs.org

A practical application of these principles is demonstrated in a waste-minimized protocol for the preparation of 1,2-azido alcohols from epoxides. rsc.org This method employs a solvent-free reaction of epoxides with trimethylsilylazide, catalyzed by a polystyrene-supported fluoride (B91410) catalyst. The use of a flow procedure further minimizes waste, resulting in very low E-factors (a measure of the amount of waste generated per unit of product). rsc.org

The choice of reagents also plays a crucial role in the greenness of a synthesis. For instance, the synthesis of sodium azide, a common azide source, has been made safer and more efficient by replacing volatile small-molecule fatty alcohols with benzyl (B1604629) alcohol in the nitrosation-reduction method. rsc.orgrsc.org This change not only accelerates the reaction but also eliminates volatile organic compound (VOC) emissions and allows for the recycling of the alcohol without distillation. rsc.orgrsc.org

Furthermore, the development of catalytic processes, such as the manganese-catalyzed aerobic oxidative hydroxyazidation of olefins, aligns with green chemistry principles by using a non-toxic, earth-abundant metal catalyst and operating under mild conditions. organic-chemistry.org The overarching goal is to design synthetic routes that are not only efficient but also inherently safer and more sustainable. acs.org

Advanced Mechanistic Insights through In Situ Spectroscopy and Computational Modeling

A deeper understanding of reaction mechanisms is essential for the optimization and rational design of new synthetic methodologies for azido alcohols. In this context, in situ spectroscopic techniques and computational modeling have emerged as powerful tools. acs.orgmit.eduscispace.com

In situ spectroscopic methods, such as infrared (IR) spectroscopy, allow for the real-time monitoring of reactions, providing valuable information about the formation and consumption of intermediates. For example, in a one-pot procedure for the conversion of alcohols to azides, in situ IR spectroscopy was used to track the shift of the azide signal, confirming the proposed three-step mechanism involving the formation of a phosphoryl pyridinium (B92312) azide intermediate. acs.org

Computational modeling, particularly using density functional theory (DFT), has been instrumental in elucidating the reactivity of azides and the transition states of their reactions. acs.org For instance, computational studies on the 1,3-dipolar cycloaddition of phenyl azide with various dipolarophiles have provided a detailed understanding of the factors that control the reaction's reactivity, supporting and explaining established models like Sustmann's parabola. acs.org These models can predict the reactivity of different substrates and guide the selection of optimal reaction partners. mit.edu

In the context of chemoenzymatic synthesis, computational methods like hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can be used to investigate the molecular interactions between substrates and enzymes, shedding light on the mechanism of inhibition and guiding the design of more robust enzymes. scispace.com The combination of in situ spectroscopy and computational modeling provides a comprehensive picture of the reaction landscape, enabling the development of more efficient and selective synthetic routes to azido alcohols.

Exploration of New Catalytic Systems for Azidoalcohol Transformations

The development of novel catalytic systems is a driving force in advancing the synthesis and transformation of azido alcohols. Research in this area is focused on discovering catalysts that offer improved efficiency, selectivity, and functional group tolerance, as well as enabling new types of transformations. nih.govmdpi.commdpi.com

Transition metal catalysis has been particularly fruitful in this regard. For example, a photoinduced chiral copper catalyst has been shown to achieve the enantioconvergent azidation of racemic secondary and tertiary alkyl halides. acs.org This method provides a versatile route to enantioenriched alkyl azides, which are valuable synthetic intermediates. acs.org The proposed mechanism involves the generation of an excited-state copper complex that engages in electron transfer with the alkyl halide to form an alkyl radical. acs.org

In addition to synthesis, new catalytic systems are being explored for the further transformation of azido alcohols. For instance, multicatalysis, which combines multiple catalysts in a single system, is being used to achieve complex transformations of alcohols that would otherwise require multiple steps. nih.gov An example is the α-arylation of alcohols with aryl fluorides, which can be achieved through a cooperative photoredox-hydrogen atom transfer catalysis. nih.gov

Furthermore, biomimetic catalyst systems, such as those combining copper with nitroxyl (B88944) radicals like TEMPO, are being developed for the selective oxidation of alcohols. mdpi.com These systems, inspired by the active sites of enzymes like galactose oxidase, have proven highly effective for the conversion of a broad range of primary and secondary alcohols to their corresponding aldehydes and ketones. mdpi.com The ongoing exploration of new catalytic systems promises to deliver even more powerful and versatile tools for the synthesis and manipulation of azido alcohols.

Q & A

Basic Research: How can the Grignard reaction be optimized to synthesize 2-Azido-1-(4-methylphenyl)propan-1-ol?

Methodological Answer:

The synthesis of structurally related alcohols, such as 2-methyl-1-(4-methylphenyl)propan-1-ol, via Grignard reactions involves careful control of stoichiometry and reaction conditions. For example, p-tolualdehyde was identified as the limiting reagent in a similar synthesis, with theoretical and percent yields calculated to assess efficiency . Infrared (IR) spectroscopy is critical for verifying the product:

-

Key IR Peaks :

Peak Wavenumber (cm⁻¹) Assignment 1 3450 (broad) -OH stretch 2 2960 (multiple) Aromatic C-H 3 2870, 2820 Alkane C-H

To adapt this for 2-azido derivatives, replace the Grignard reagent with an azide-containing nucleophile. Monitor reaction progress via TLC and confirm azide incorporation using IR (expected ~2100 cm⁻¹ for N₃ stretch) and NMR.

Advanced Research: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Methodological Answer:

X-ray crystallography provides definitive structural resolution. For 2-Azido-1-(4-methylphenyl)ethanone (a related ketone), monoclinic crystal parameters were determined (space group P21/c, a = 7.696 Å, b = 9.025 Å, c = 14.248 Å, β = 118.7°) . Compare these with computational models (e.g., DFT-optimized geometries) to validate bond lengths, angles, and conformations. Discrepancies in predicted vs. observed IR or NMR shifts may arise from crystal packing effects or solvent interactions. For example, a broad -OH peak in IR (3450 cm⁻¹) might suggest hydrogen bonding in the solid state, which computational models may not fully capture without implicit solvation .

Advanced Research: What strategies address challenges in asymmetric synthesis of 2-azido alcohols?

Methodological Answer:

Chiral resolution or catalytic asymmetric methods are critical. For analogous alcohols like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, enzymatic resolution or chiral auxiliaries (e.g., Evans oxazolidinones) can induce enantioselectivity . For 2-azido derivatives, consider:

- Kinetic Resolution : Use lipases to selectively acetylate one enantiomer.

- Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for azide-alkyne cycloadditions with stereocontrol.

Validate enantiomeric excess (ee) via chiral HPLC or polarimetry.

Advanced Research: How can microbial biotransformation generate novel derivatives of this compound?

Methodological Answer:

Bacterial strains (e.g., Aeromonas or Rhodococcus) can reduce α,β-unsaturated bonds or introduce hydroxyl groups unpredictably. For example, biotransformation of 4-hydroxy-4′-methylchalcone yielded 3-(4-hydroxyphenyl)-1-(4-methylphenyl)propan-1-ol via dual reduction of C=C and carbonyl groups . Apply similar protocols:

- Screening : Test aerobic bacteria in nutrient broth with substrate (1–2 mM).

- Product Isolation : Use column chromatography (silica gel, hexane/EtOAc gradient) and characterize via LC-MS/NMR.

- Mechanistic Insight : Probe enzymatic pathways (e.g., ketoreductases or cytochrome P450s) using enzyme inhibitors or genomic analysis.

Basic Research: What analytical techniques are essential for characterizing 2-azido alcohols?

Methodological Answer:

A multi-technique approach is required:

- IR Spectroscopy : Confirm -OH (3400–3500 cm⁻¹) and -N₃ (~2100 cm⁻¹) groups.

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), -CH(OH)- (δ 4.5–5.5 ppm).

- ¹³C NMR : Azide-bearing carbon (δ 50–60 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₃N₃O).

- X-ray Diffraction : Resolve stereochemistry and crystal packing effects .

Advanced Research: How do steric and electronic effects influence the reactivity of the azide group in this compound?

Methodological Answer:

The azide group’s reactivity in Staudinger or Huisgen cycloaddition reactions depends on:

- Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) may slow reaction kinetics.

- Electronic Effects : Electron-withdrawing groups increase azide electrophilicity.

Compare reaction rates with model compounds (e.g., 2-azidoethanol) under identical conditions (solvent, catalyst). Use DFT calculations to map transition states and activation energies. For example, the 4-methyl group may donate electrons via resonance, reducing azide reactivity in click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.